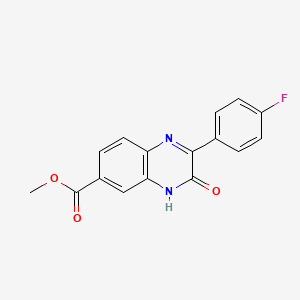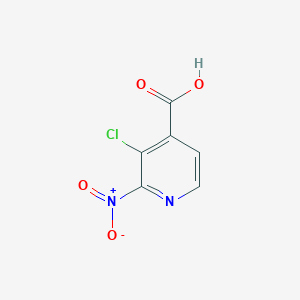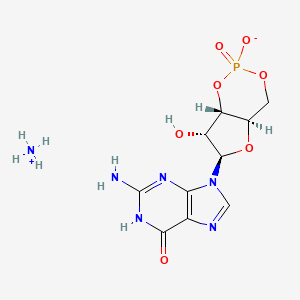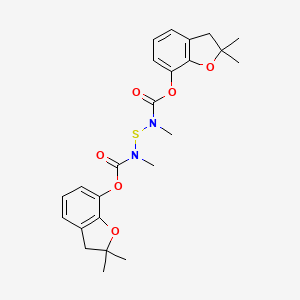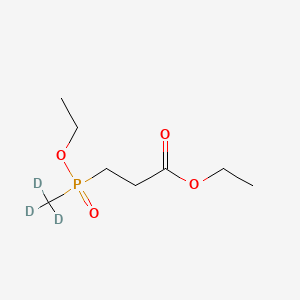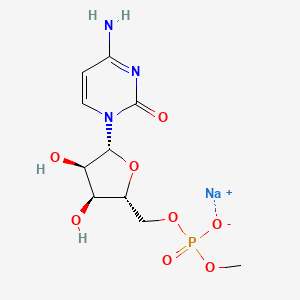![molecular formula C10H15NO B13842570 (2R)-2-prop-1-ynoxy-1-azabicyclo[2.2.2]octane](/img/structure/B13842570.png)
(2R)-2-prop-1-ynoxy-1-azabicyclo[2.2.2]octane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Talsaclidine is a non-selective muscarinic acetylcholine receptor agonist. It acts as a full agonist at the M1 subtype and as a partial agonist at the M2 and M3 subtypes . It was initially developed for the treatment of Alzheimer’s disease but showed only modest or poor efficacy in clinical trials .
準備方法
Talsaclidine can be synthesized through a series of chemical reactions involving quinuclidinol as a precursor. One method involves the derivatization of 3-®-quinuclidinol, which is an important precursor for the synthesis of muscarinic receptor ligands . The synthetic route typically involves the use of high-performance liquid chromatography (HPLC) for the separation and quantification of the desired enantiomers . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product.
化学反応の分析
Talsaclidine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Talsaclidine can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group in the molecule.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Talsaclidine has been used in various scientific research applications, including:
Chemistry: It serves as a model compound for studying muscarinic acetylcholine receptor agonists.
Biology: Talsaclidine is used to investigate the role of muscarinic receptors in biological systems.
Medicine: It has been studied for its potential therapeutic effects in treating Alzheimer’s disease.
Industry: Talsaclidine is used in the development of new muscarinic receptor agonists and related compounds.
作用機序
Talsaclidine exerts its effects by binding to muscarinic acetylcholine receptors. It acts as a full agonist at the M1 subtype and as a partial agonist at the M2 and M3 subtypes . This binding activates the receptors, leading to various physiological responses. The molecular targets and pathways involved include the activation of G-proteins and subsequent intracellular signaling cascades.
類似化合物との比較
Talsaclidine is compared with other muscarinic acetylcholine receptor agonists such as aceclidine and vedaclidine . While all these compounds target muscarinic receptors, talsaclidine is unique in its selectivity and efficacy at different receptor subtypes. Similar compounds include:
Aceclidine: Another muscarinic receptor agonist with different receptor subtype selectivity.
Vedaclidine: A muscarinic receptor agonist with distinct pharmacological properties.
Talsaclidine’s uniqueness lies in its ability to act as a full agonist at the M1 subtype and as a partial agonist at the M2 and M3 subtypes, which may contribute to its specific therapeutic effects and side effect profile .
特性
分子式 |
C10H15NO |
|---|---|
分子量 |
165.23 g/mol |
IUPAC名 |
(2R)-2-prop-1-ynoxy-1-azabicyclo[2.2.2]octane |
InChI |
InChI=1S/C10H15NO/c1-2-7-12-10-8-9-3-5-11(10)6-4-9/h9-10H,3-6,8H2,1H3/t10-/m1/s1 |
InChIキー |
CCCPECWWWXKJGR-SNVBAGLBSA-N |
異性体SMILES |
CC#CO[C@@H]1CC2CCN1CC2 |
正規SMILES |
CC#COC1CC2CCN1CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


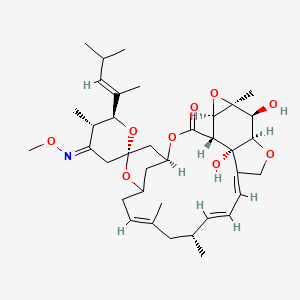
![4,6-Diamino-1,3a-dimethylhexahydro-2H-pyrano[4,3-d]oxazol-2-one](/img/structure/B13842499.png)
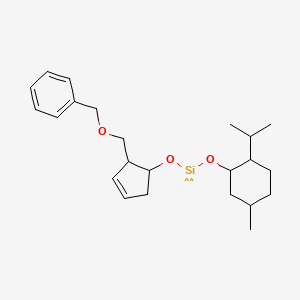
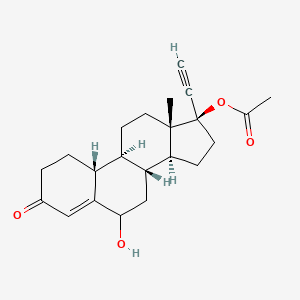
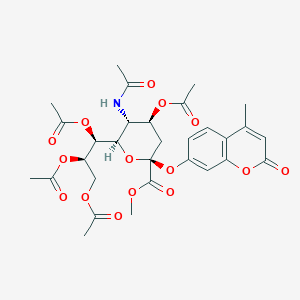
![2-[(3-bromophenyl)methyl]Pyrimidine](/img/structure/B13842528.png)


